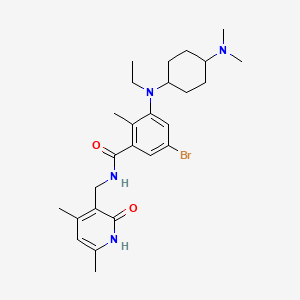
Ezh2-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ezh2-IN-5 is a small molecule inhibitor targeting the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification leads to the repression of gene transcription, particularly of tumor suppressor genes, and is implicated in various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ezh2-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but generally includes:
Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s binding affinity and specificity for EZH2.
Final Coupling: The final product is obtained through coupling reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions: Ezh2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Ezh2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Helps in understanding the biological pathways and mechanisms involving EZH2, including its role in cell differentiation and development.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with overexpression or mutations in EZH2.
Industry: Utilized in the development of new drugs targeting epigenetic regulators and in the production of research reagents
Wirkmechanismus
Ezh2-IN-5 exerts its effects by specifically inhibiting the enzymatic activity of EZH2. The compound binds to the catalytic site of EZH2, preventing it from methylating histone H3 at lysine 27. This inhibition leads to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ezh2-IN-5 is compared with other similar compounds, such as:
Tazemetostat: The first FDA-approved EZH2 inhibitor for the treatment of epithelioid sarcoma. Tazemetostat also targets EZH2 but has a different chemical structure and pharmacokinetic profile.
GSK126: Another EZH2 inhibitor with a distinct chemical structure and mechanism of action.
EPZ-6438: Known for its high specificity and potency against EZH2, used in various preclinical and clinical studies
Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for EZH2, making it a valuable tool for studying the enzyme’s role in epigenetics and its potential as a therapeutic target .
Eigenschaften
Molekularformel |
C26H37BrN4O2 |
|---|---|
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
5-bromo-3-[[4-(dimethylamino)cyclohexyl]-ethylamino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H37BrN4O2/c1-7-31(21-10-8-20(9-11-21)30(5)6)24-14-19(27)13-22(18(24)4)25(32)28-15-23-16(2)12-17(3)29-26(23)33/h12-14,20-21H,7-11,15H2,1-6H3,(H,28,32)(H,29,33) |
InChI-Schlüssel |
FKKHGOZTTQASQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCC(CC1)N(C)C)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


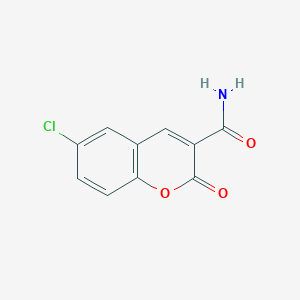



![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
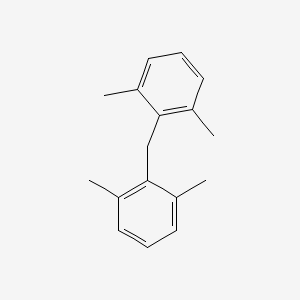
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)

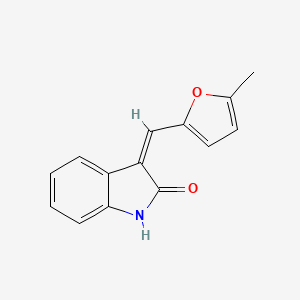
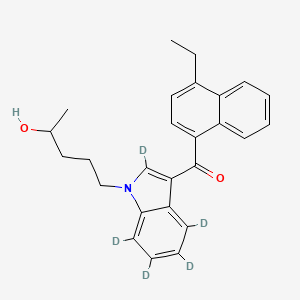
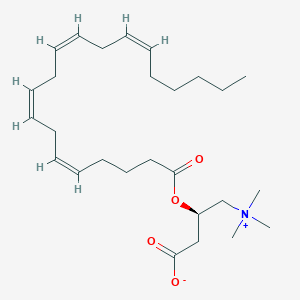
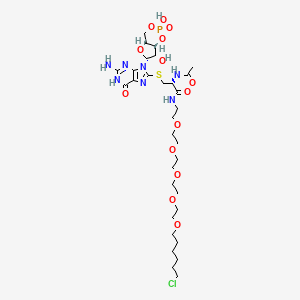
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
